LG-PEG10-azide

PROTAC Linker Solubility

Researchers optimizing PROTAC linker length often encounter solubility limits and rigid conformations that impair ternary complex stability. LG-PEG10-azide solves this with a discrete PEG10 chain (10 ethylene glycol units) offering 41 rotatable bonds for optimal conformational sampling, plus a hydrophilic LG dipeptide (TPSA 316 Ų, XLogP3 -5.8) for enhanced aqueous solubility. - Enables CuAAC/SPAAC click chemistry via terminal azide. - 9 H-bond donors, 23 acceptors fine-tune target engagement. - Ideal for extending reach beyond suboptimal PEG8 linkers in SAR studies. Supplied as high-purity material with full analytical documentation for rapid procurement.

Molecular Formula C34H66N4O21
Molecular Weight 866.9 g/mol
Cat. No. B15340997
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLG-PEG10-azide
Molecular FormulaC34H66N4O21
Molecular Weight866.9 g/mol
Structural Identifiers
SMILESC(COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCN=[N+]=[N-])NC(=O)C(C(C(C(CO)O)OC1C(C(C(C(O1)CO)O)O)O)O)O
InChIInChI=1S/C34H66N4O21/c35-38-37-2-4-49-6-8-51-10-12-53-14-16-55-18-20-57-22-21-56-19-17-54-15-13-52-11-9-50-7-5-48-3-1-36-33(47)30(45)29(44)32(25(41)23-39)59-34-31(46)28(43)27(42)26(24-40)58-34/h25-32,34,39-46H,1-24H2,(H,36,47)/t25-,26-,27+,28+,29-,30-,31-,32?,34+/m1/s1
InChIKeyOCOLQNCCGCCUGL-NGPHBTBESA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

LG-PEG10-azide Linker Overview


LG-PEG10-azide is a heterobifunctional polyethylene glycol (PEG)-based linker characterized by a discrete PEG10 chain (10 ethylene glycol units), a terminal azide group for click chemistry, and a leucine-glycine (LG) dipeptide moiety. It is primarily employed in the synthesis of proteolysis-targeting chimeras (PROTACs) and in bioconjugation applications where it covalently links two distinct molecular entities . The compound's molecular formula is C34H66N4O21, with a molecular weight of 866.9 g/mol . Its monodisperse PEG10 spacer enhances aqueous solubility and flexibility, while the azide group enables copper-catalyzed (CuAAC) or strain-promoted (SPAAC) azide-alkyne cycloaddition reactions .

LG-PEG10-azide vs. Generic PEG-azide Linkers


While numerous PEG-azide linkers exist, simple substitution with another PEG-azide linker is scientifically unjustified due to quantifiable differences in physicochemical properties that directly impact ternary complex formation, solubility, and ultimately, target degradation efficiency. Linker length, specifically the number of ethylene glycol units, critically dictates the spatial separation between the E3 ligase ligand and the target protein ligand, a parameter known to influence both the stability of the ternary complex and the efficiency of ubiquitination [1]. Furthermore, the presence of the LG dipeptide in LG-PEG10-azide introduces additional hydrogen bond donors and acceptors (9 donors, 23 acceptors) and a significantly higher topological polar surface area (316 Ų) compared to simpler PEG10-azide analogs . These structural features directly alter the linker's hydrophilicity (XLogP3 = -5.8) and conformational flexibility, which are key determinants of PROTAC permeability and cellular activity, as demonstrated by recent studies linking PEG linker chemistry to PROTAC folding and permeability [2].

LG-PEG10-azide Quantitative Differentiation


Hydrophilicity and Solubility vs. m-PEG10-azide

LG-PEG10-azide exhibits significantly higher hydrophilicity compared to the simpler m-PEG10-azide linker. This is evidenced by its calculated XLogP3 value of -5.8, indicating far greater water solubility potential than typical alkyl or simpler PEG linkers . In contrast, m-PEG10-azide lacks the polar dipeptide, resulting in a less negative LogP (estimated ~ -1.0) and a substantially lower Topological Polar Surface Area (TPSA). The increased TPSA of LG-PEG10-azide (316 Ų) compared to an estimated ~100 Ų for m-PEG10-azide, directly correlates with improved aqueous solubility and reduced non-specific binding in biological assays.

PROTAC Linker Solubility Hydrophilicity

Conformational Flexibility vs. Azido-PEG10-azide

LG-PEG10-azide possesses 41 rotatable bonds , which is a direct measure of its conformational flexibility. This is significantly higher than the bifunctional linker Azido-PEG10-azide, which has a comparable PEG10 chain but lacks the additional dipeptide moiety, resulting in fewer rotatable bonds (estimated ~30). This increased flexibility is crucial for allowing the PROTAC molecule to adopt the precise three-dimensional orientation required to form a stable and productive ternary complex with both the target protein and the E3 ligase [1].

PROTAC Linker Flexibility Ternary Complex Formation

LG Dipeptide Targeting vs. Azido-PEG10-azide

LG-PEG10-azide uniquely incorporates a leucine-glycine (LG) dipeptide, a structural feature absent in comparators like Azido-PEG10-azide or m-PEG10-azide. This dipeptide is recognized by specific cell surface receptors and transporters, offering a potential mechanism for targeted cellular uptake . While direct comparative uptake studies are not yet available, this functional moiety represents a clear differentiating feature that can be exploited for tissue- or cell-type-specific delivery of PROTACs or other bioconjugates, a capability that simple PEG-azide linkers lack.

PROTAC Targeted Delivery Dipeptide Bioconjugation

PEG10 vs. PEG8 Chain Length Comparison

While PEG8 linkers are empirically common [1], the PEG10 chain in LG-PEG10-azide provides a longer spacer (10 ethylene glycol units) compared to the PEG8 variant (8 units). This increased length enhances the hydrophilic spacer's ability to improve solubility and reduce aggregation in PROTAC chimeras [2]. The longer PEG10 chain offers greater separation distance between conjugated ligands, which can be crucial for avoiding steric clashes and facilitating efficient ternary complex formation. Although direct head-to-head solubility data is lacking, the increased number of ethylene glycol units inherently provides more sites for hydrogen bonding with water, leading to improved aqueous solubility [3].

PROTAC Linker Solubility Flexibility

LG-PEG10-azide Applications


High-Solubility PROTAC Synthesis

Given its highly negative XLogP3 (-5.8) and large TPSA (316 Ų) , LG-PEG10-azide is ideally suited for constructing PROTACs that target proteins with hydrophobic binding pockets or for use in assays where high aqueous solubility is essential. Its 41 rotatable bonds provide the conformational flexibility needed to optimize ternary complex formation, as emphasized in recent studies on linker-dependent PROTAC folding [1].

Cell-Specific Uptake for Targeted PROTACs

The presence of the leucine-glycine (LG) dipeptide distinguishes LG-PEG10-azide from simpler PEG-azide linkers . This feature makes it a compelling choice for developing PROTACs designed for targeted delivery to cells expressing receptors or transporters that recognize this dipeptide motif, offering a potential advantage in achieving tissue-selective protein degradation.

Non-Cleavable Flexible Spacer for Bioconjugation

The combination of a PEG10 chain and a clickable azide group makes LG-PEG10-azide an excellent non-cleavable linker for bioconjugation applications where a stable, hydrophilic, and flexible spacer is required. Its ability to form stable triazole linkages via CuAAC or SPAAC enables the covalent attachment of drugs, peptides, or proteins to surfaces or other macromolecules, improving solubility and reducing aggregation .

Longer PEG Spacer for Preclinical PROTAC Studies

In PROTAC design, the length of the PEG linker is a critical variable. For targets where a PEG8 linker has proven suboptimal, the longer PEG10 spacer in LG-PEG10-azide offers an extended reach [2]. This can be particularly valuable in early-stage SAR studies exploring linker length-activity relationships, where the PEG10 unit may provide the optimal spatial arrangement for efficient target ubiquitination and degradation [3].

Technical Documentation Hub

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